2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 132734-54-4
VCID: VC21255732
InChI: InChI=1S/C9H6F4O2/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4H,1H3
SMILES: COC1=C(C=C(C=C1)C(=O)C(F)(F)F)F
Molecular Formula: C9H6F4O2
Molecular Weight: 222.14 g/mol

2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone

CAS No.: 132734-54-4

Cat. No.: VC21255732

Molecular Formula: C9H6F4O2

Molecular Weight: 222.14 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone - 132734-54-4

Specification

CAS No. 132734-54-4
Molecular Formula C9H6F4O2
Molecular Weight 222.14 g/mol
IUPAC Name 2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone
Standard InChI InChI=1S/C9H6F4O2/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4H,1H3
Standard InChI Key KCKNISJJNZGMMP-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)C(F)(F)F)F
Canonical SMILES COC1=C(C=C(C=C1)C(=O)C(F)(F)F)F

Introduction

2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H6F4O2. It belongs to the class of trifluoromethyl ketone derivatives, characterized by the presence of both trifluoromethyl and fluoro-methoxyphenyl groups. This compound is notable for its unique chemical and physical properties, which make it valuable in various applications, particularly in medicinal chemistry and biochemistry.

Synthesis and Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone typically involves the reaction of 2,2,2-trifluoroacetophenone with appropriate fluorinated and methoxylated benzene derivatives. Industrial production may utilize large-scale reactions with optimized conditions, including the use of catalysts and controlled temperature and pressure to enhance yields and purity.

Synthetic Routes:

MethodDescription
Trifluoroacetic Anhydride RouteInvolves the use of trifluoroacetic anhydride and a fluorinated methoxybenzene under controlled conditions.
Fluorinated Methoxybenzene RouteUtilizes fluorinated methoxybenzene derivatives to introduce the fluoro and methoxy groups.

Biological Activity and Applications

2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone exhibits biological activity primarily due to its interaction with various molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to interact effectively with hydrophobic sites in biological molecules. This interaction can influence enzyme activity, receptor binding, and other biochemical pathways.

Applications:

  • Medicinal Chemistry: Used as a candidate for developing drugs due to its unique structure and potential biological activity.

  • Biochemistry: Valuable in research involving enzyme interactions and other biological processes.

Safety and Hazards

2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone poses several safety risks. It is classified as a skin irritant (Skin Irrit. 2), eye irritant (Eye Irrit. 2), and can cause respiratory irritation (STOT SE 3). Handling requires appropriate protective measures.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Comparison with Similar Compounds

2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone is distinct from other compounds due to its unique combination of trifluoromethyl, fluoro, and methoxy groups. This combination confers distinct chemical and physical properties, making it particularly valuable in applications requiring specific reactivity and stability.

Similar Compounds:

CompoundDescription
2,2,2-Trifluoro-1-phenylethanoneLacks additional fluorine and methoxy groups, resulting in different chemical properties.
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanoneContains chlorine atoms, altering its reactivity and applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator